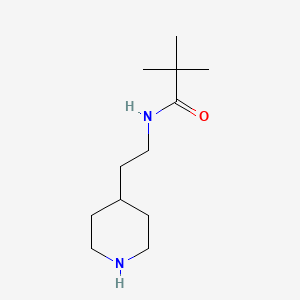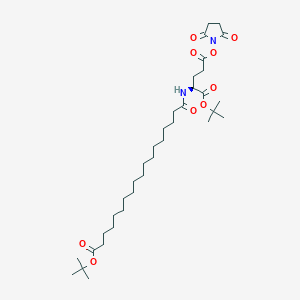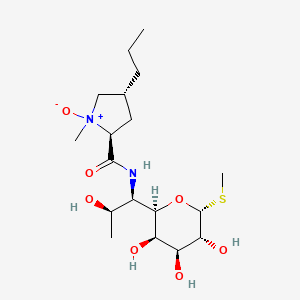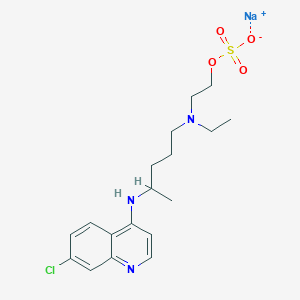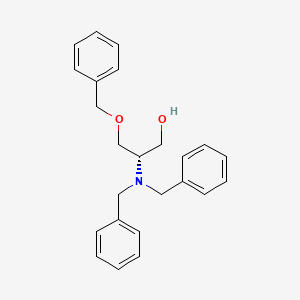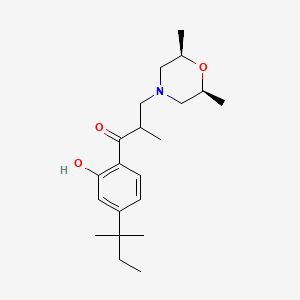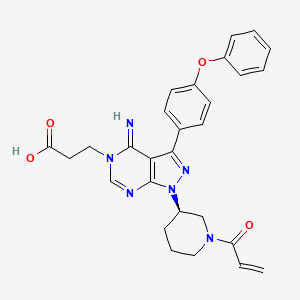
N1-(2-Carboxyethyl) Ibrutinib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-Carboxyethyl) Ibrutinib is a derivative of Ibrutinib, a well-known inhibitor of Bruton’s tyrosine kinase (BTK). This compound is characterized by its molecular formula C28H28N6O4 and a molecular weight of 512.56 g/mol . It is used primarily in research settings to explore its potential therapeutic applications and to understand its chemical properties.
Vorbereitungsmethoden
The synthesis of N1-(2-Carboxyethyl) Ibrutinib involves several steps. One common method includes the reaction of Ibrutinib with a carboxyethylating agent under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) or ethyl acetate (EA) and may involve catalysts to facilitate the process. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
N1-(2-Carboxyethyl) Ibrutinib undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common reagents and conditions for these reactions include solvents like ethanol or methanol and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N1-(2-Carboxyethyl) Ibrutinib has several scientific research applications:
Chemistry: It is used to study the chemical properties and reactivity of Ibrutinib derivatives.
Biology: Researchers use this compound to investigate its effects on biological systems, particularly its interaction with BTK.
Medicine: It is explored for its potential therapeutic applications, especially in treating B-cell malignancies and other cancers.
Wirkmechanismus
N1-(2-Carboxyethyl) Ibrutinib exerts its effects by inhibiting Bruton’s tyrosine kinase (BTK). It forms a covalent bond with a cysteine residue in the active site of BTK (Cys481), leading to its inhibition . This inhibition disrupts the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of malignant B cells. The molecular targets and pathways involved include the B-cell receptor pathway and downstream signaling molecules such as phospholipase Cγ2 (PLCG2).
Vergleich Mit ähnlichen Verbindungen
N1-(2-Carboxyethyl) Ibrutinib is unique compared to other Ibrutinib derivatives due to its specific chemical structure and reactivity. Similar compounds include:
Ibrutinib: The parent compound, known for its BTK inhibitory activity.
N6-(2-Carboxyethyl) Ibrutinib: Another derivative with a similar molecular formula but different structural configuration.
N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib: A derivative with modifications at different positions on the Ibrutinib molecule.
Eigenschaften
Molekularformel |
C28H28N6O4 |
|---|---|
Molekulargewicht |
512.6 g/mol |
IUPAC-Name |
3-[4-imino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-5-yl]propanoic acid |
InChI |
InChI=1S/C28H28N6O4/c1-2-23(35)32-15-6-7-20(17-32)34-28-25(27(29)33(18-30-28)16-14-24(36)37)26(31-34)19-10-12-22(13-11-19)38-21-8-4-3-5-9-21/h2-5,8-13,18,20,29H,1,6-7,14-17H2,(H,36,37)/t20-/m1/s1 |
InChI-Schlüssel |
RTUOSFUOMKGCIT-HXUWFJFHSA-N |
Isomerische SMILES |
C=CC(=O)N1CCC[C@H](C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=N)N(C=N3)CCC(=O)O |
Kanonische SMILES |
C=CC(=O)N1CCCC(C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=N)N(C=N3)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7b-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic Acid](/img/structure/B13846162.png)

![4-[(5-Chloro-1-benzofuran-2-yl)methyl]piperidine](/img/structure/B13846169.png)

